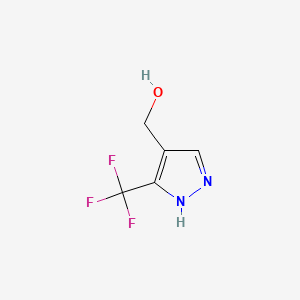

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTPNGBNXZGCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical properties. Its high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a molecule's potency, bioavailability, and pharmacokinetic profile.[1][2] When this privileged functional group is integrated into a heterocyclic framework like pyrazole—a scaffold renowned for its diverse biological activities—the resulting building blocks become invaluable assets for researchers, scientists, and drug development professionals.[3][4]

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound (CAS 1001020-13-8), a versatile intermediate for the construction of complex pharmaceutical agents and agrochemicals.[5] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthetic strategy begins with a logical deconstruction of the target molecule. Our approach hinges on a two-step sequence that is both efficient and amenable to scale-up. The primary disconnection is at the C-O bond of the hydroxymethyl group, identifying a standard reduction of an aldehyde as the final synthetic transformation. This leads us to the pivotal precursor: 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde .

This key intermediate can, in turn, be synthesized through the classical and highly reliable cyclocondensation reaction between a trifluoromethylated 1,3-bielectrophile and hydrazine, a foundational method in pyrazole chemistry.[6][7]

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

The most direct and widely applicable method for constructing the 3-trifluoromethylpyrazole core is the reaction of a suitable trifluoromethylated β-dicarbonyl compound with hydrazine. For the introduction of the C4-aldehyde functionality, we will employ the Vilsmeier-Haack reaction, a powerful and classic method for formylating electron-rich heterocycles.[8][9][10]

A highly effective starting material for this sequence is 4,4,4-Trifluoro-1-phenyl-1,3-butanedione . The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a Vilsmeier-Haack cyclization and formylation in a one-pot procedure.

Mechanism & Rationale

-

Hydrazone Formation: The initial step is the condensation of the diketone with a substituted hydrazine. The more electrophilic carbonyl group, adjacent to the electron-withdrawing CF₃ group, preferentially reacts with the hydrazine nucleophile.

-

Vilsmeier-Haack Cyclization: The Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) acts as both a cyclizing agent and a formylating agent. It activates the hydrazone, promoting an intramolecular cyclization to form the pyrazole ring. Simultaneously, the reagent formylates the electron-rich C4 position of the newly formed ring system. This reaction is highly regioselective and efficient for producing pyrazole-4-carbaldehydes.[11]

Caption: Workflow for pyrazole-4-carbaldehyde synthesis.

Experimental Protocol: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Materials & Reagents:

| Reagent | M.W. | Amount (molar eq.) | Notes |

| Acetophenone Phenylhydrazone | 210.28 | 1.0 | Starting material |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 | Use fresh, handle in a fume hood |

| N,N-Dimethylformamide (DMF) | 73.09 | Excess (Solvent) | Anhydrous grade recommended |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | For neutralization |

| Ethyl acetate | 88.11 | As needed | For extraction |

| Hexanes | - | As needed | For recrystallization/chromatography |

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (10 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (3.0 eq.) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Reaction: Dissolve acetophenone phenylhydrazone (1.0 eq.) in anhydrous DMF (5 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate should form.

-

Isolation & Purification: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.[9]

Part II: Synthesis of this compound

The final step is the selective reduction of the aldehyde functionality to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, sodium borohydride (NaBH₄) is the preferred reagent for this transformation.[12]

Causality: Why Sodium Borohydride?

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially sensitive functional groups, which is crucial when working with complex molecules.

-

Safety and Handling: Unlike LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions, NaBH₄ is stable in protic solvents like methanol or ethanol, making the reaction setup and work-up significantly safer and more convenient for standard laboratory practice.

-

Operational Simplicity: The reaction can be run at room temperature, and the quench/work-up procedure is straightforward, involving a simple acidification.

Experimental Protocol: this compound

Materials & Reagents:

| Reagent | M.W. | Amount (molar eq.) | Notes |

| 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 178.09 | 1.0 | Intermediate from Part I |

| Sodium borohydride (NaBH₄) | 37.83 | 1.5 - 2.0 | Handle with care, moisture sensitive |

| Methanol (MeOH) | 32.04 | Solvent | Anhydrous grade recommended |

| Hydrochloric Acid (HCl) | 36.46 | As needed (1 M aq.) | For quenching |

| Ethyl acetate | 88.11 | As needed | For extraction |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | As needed | For drying |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The addition is typically accompanied by gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (target pH ~6-7). Be cautious as hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid or oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound as a white solid.

Data Summary and Characterization

| Compound | Method | Typical Yield | Key ¹H NMR Signals (Predicted, in CDCl₃) |

| 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 60-85% | δ 10.1 (s, 1H, CHO), 8.2 (s, 1H, pyrazole-H), 10-12 (br s, 1H, NH)[9][13] |

| This compound | NaBH₄ Reduction | 85-95% | δ 7.7 (s, 1H, pyrazole-H), 4.7 (s, 2H, CH₂), 1.8-2.5 (br s, 1H, OH), 10-12 (br s, 1H, NH)[12] (Shifts adapted from similar structures) |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion and Outlook

The synthetic route detailed in this guide represents a robust, reliable, and scalable method for producing high-purity this compound. By understanding the mechanistic underpinnings of the Vilsmeier-Haack cyclization and the rationale for selecting a mild reducing agent like sodium borohydride, researchers can confidently execute this protocol. The resulting product serves as a critical building block, empowering chemists to explore novel chemical space in the ongoing quest for next-generation therapeutics and advanced functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(trifluoroMethyl)-1H-Pyrazole-4-Methanol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chim.it [chim.it]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 13. 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde – Ascendex Scientific, LLC [ascendexllc.com]

1H NMR and 13C NMR spectra of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document leverages established principles of NMR spectroscopy and data from analogous structures to present a detailed predictive analysis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of fluorinated pyrazole derivatives. The guide covers predicted chemical shifts, coupling constants, and signal assignments for both ¹H and ¹³C NMR spectra, alongside a validated experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of a Fluorinated Pyrazole

This compound belongs to a class of fluorinated heterocyclic compounds that are of significant interest as building blocks in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (CF₃) group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like this compound, NMR provides critical information about the connectivity of atoms, the electronic environment of each nucleus, and the through-bond and through-space relationships between them. This guide offers a detailed, predictive framework for interpreting its ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the expected spectral features.

Molecular Structure and Spectroscopic Considerations

The structure of this compound presents several key features that dictate its NMR spectra. Understanding these features is crucial for accurate interpretation.

Caption: Molecular structure of this compound with atom numbering.

Key Spectroscopic Challenges:

-

Tautomerism: The proton on the pyrazole nitrogen can exist on either N1 or N2. If the exchange between these tautomers is rapid on the NMR timescale, the signals for C3 and C5 can average out.[1] However, the substitution pattern in this molecule makes the two nitrogen atoms inequivalent, favoring the 1H-tautomer as shown.

-

Proton Exchange: The N-H and O-H protons are exchangeable. Their visibility and multiplicity depend heavily on the solvent, concentration, and temperature. In protic solvents like D₂O or CD₃OD, these signals may broaden or disappear entirely.[2] Using a dry, aprotic solvent like DMSO-d₆ is often necessary to observe these protons and their couplings.

-

Fluorine Coupling (J-coupling): The three fluorine atoms of the CF₃ group will couple to nearby ¹H and ¹³C nuclei, providing valuable structural information but also increasing spectral complexity. These couplings occur over multiple bonds (ⁿJ).[3]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on data from structurally similar pyrazoles and the known electronic effects of the substituents.[2][4] The analysis assumes the spectrum is acquired in DMSO-d₆ to allow for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Justification |

| N-H | ~13.5 - 14.5 | broad singlet (br s) | 1H | - | The N-H proton of a pyrazole ring is acidic and typically appears far downfield. Broadening is common due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. |

| C5-H | ~8.0 - 8.5 | quartet (q) | 1H | ⁴J(H,F) ≈ 1-2 Hz | This proton is on an electron-deficient aromatic ring, hence its downfield shift. It is expected to show a small quartet splitting due to four-bond coupling to the CF₃ group. |

| O-H | ~5.0 - 5.5 | triplet (t) | 1H | ³J(H,H) ≈ 5-6 Hz | The hydroxyl proton signal's position is variable. In DMSO-d₆, it often couples to adjacent CH₂ protons, resulting in a triplet. |

| CH₂ | ~4.5 - 4.8 | doublet of quartets (dq) or multiplet (m) | 2H | ³J(H,H) ≈ 5-6 Hz, ⁴J(H,F) ≈ 1 Hz | These benzylic-like protons are deshielded by the pyrazole ring and the oxygen atom. They will be split into a doublet by the O-H proton and may show further splitting into a quartet by the CF₃ group (four-bond coupling). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is significantly influenced by the highly electronegative fluorine atoms. Proton decoupling is assumed, so C-H couplings are not observed, but C-F couplings remain.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| C3 | ~145 - 150 | quartet (q) | ²J(C,F) ≈ 35-40 Hz | This carbon is attached to the electron-withdrawing CF₃ group and is part of the heterocyclic ring. It will appear as a quartet due to two-bond coupling to the three fluorine atoms.[5] |

| C5 | ~135 - 140 | singlet (s) or narrow multiplet | - | This carbon is also part of the pyrazole ring. Any coupling to the CF₃ group (⁴J) would be very small and likely unresolved. |

| CF₃ | ~120 - 125 | quartet (q) | ¹J(C,F) ≈ 270-280 Hz | The carbon of the trifluoromethyl group itself shows a very large one-bond coupling to the three fluorine atoms, resulting in a prominent quartet.[4][5] |

| C4 | ~110 - 115 | quartet (q) | ³J(C,F) ≈ 3-5 Hz | This carbon is shielded relative to C3 and C5. It is expected to show a small quartet splitting due to three-bond coupling with the CF₃ group. |

| CH₂OH | ~55 - 60 | singlet (s) or narrow multiplet | - | This aliphatic carbon is in a typical region for a carbon attached to an oxygen atom. Any coupling to the CF₃ group (⁴J) would be negligible. |

Experimental Protocol: A Self-Validating Approach

To confirm the predicted assignments and elucidate the structure without ambiguity, a combination of 1D and 2D NMR experiments is essential. This multi-faceted approach ensures the trustworthiness of the final structural assignment.

Step 1: Sample Preparation

-

Dissolution: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is dry to minimize the exchange rate of N-H and O-H protons.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Step 2: Spectrometer Setup and 1D Spectra Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds.

-

Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Parameters: Use a standard proton-decoupled pulse program. Set a spectral width of ~220 ppm and a relaxation delay of 2 seconds.

-

Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Step 3: 2D NMR for Structural Validation To create a self-validating dataset, acquire the following 2D spectra:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will unambiguously link the C5-H proton signal to the C5 carbon signal and the CH₂ proton signal to the CH₂OH carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for confirming the overall structure.

Caption: Key 2D NMR correlations for structural validation.

Expected HMBC Correlations for Validation:

-

The C5-H proton should show correlations to C4 (2-bond) and C3 (3-bond).

-

The CH₂ protons should show correlations to C4 (1-bond, often suppressed but may appear), C5 (2-bond), and C3 (3-bond). This pattern definitively places the hydroxymethyl group at the C4 position.

Conclusion

This guide presents a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the pyrazole ring, the trifluoromethyl group, and the hydroxymethyl substituent, researchers can confidently interpret experimental spectra. The provided protocol, which integrates 1D and 2D NMR techniques, establishes a self-validating methodology for the unambiguous structural confirmation of this and related fluorinated heterocyclic compounds, ensuring high standards of scientific integrity in research and development.

References

CAS number for (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

An In-Depth Technical Guide to (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Compound Identification and Properties

This compound is a key building block in the synthesis of complex organic molecules. The trifluoromethyl group (-CF3) imparts unique properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design.[1]

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1001020-13-8 | [2] |

| Molecular Formula | C₅H₅F₃N₂O | Calculated |

| Molecular Weight | 166.10 g/mol | Calculated |

| MDL Number | MFCD16620670 | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 45-47 °C (for the parent 3-(Trifluoromethyl)pyrazole) | |

| Boiling Point | 70 °C / 2 mmHg (for the parent 3-(Trifluoromethyl)pyrazole) |

Structural Representation and Isomerism

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the trifluoromethyl group is at position 3, and the methanol group is at position 4. It's important to note that pyrazole derivatives can exhibit tautomerism.

Caption: 2D structure of this compound.

Synthesis and Reactivity Insights

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry, with several robust methods available.

General Synthetic Strategies for Pyrazoles

The pyrazole core is typically constructed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4] The regioselectivity of this reaction is a key consideration, especially with unsymmetrical dicarbonyl precursors.

Caption: Generalized workflow for pyrazole synthesis.

For trifluoromethylated pyrazoles, a common precursor is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which can be reacted with methylhydrazine to yield a mixture of regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[5] Subsequent functionalization at the C4 position would be required to introduce the methanol group.

Reactivity Profile

The pyrazole ring is aromatic and generally stable to oxidation.[6] Its reactivity is influenced by the two nitrogen atoms and the electron-withdrawing trifluoromethyl group.

-

N-H Acidity and Alkylation: The N-H proton at the N1 position can be removed by a base, allowing for subsequent alkylation or acylation.[7][8]

-

Electrophilic Attack: The N2 atom is basic and susceptible to attack by electrophiles.[6][7] Electrophilic substitution on the carbon skeleton typically occurs at the C4 position, which is the most electron-rich carbon.[7]

-

Influence of the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution and influences the acidity of the N-H proton.

Role in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[9] Fluorinated pyrazoles, in particular, have garnered significant attention for their potential therapeutic applications.[10][11]

Key Therapeutic Areas

Derivatives of trifluoromethyl-substituted pyrazoles have demonstrated a wide range of biological activities, including:

-

Anti-inflammatory: As seen in the blockbuster drug Celecoxib, a COX-2 inhibitor.[9]

-

Anticancer: Many kinase inhibitors, such as Ruxolitinib and Axitinib, feature a pyrazole core.[9]

-

Antibacterial: Trifluoromethyl phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA.[9]

-

Antidiabetic and Anti-tubercular: Various pyrazole derivatives have been investigated for these activities.[8]

The this compound molecule serves as a versatile starting material for accessing these classes of compounds, allowing for further elaboration at the methanol and N-H positions to modulate potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The incorporation of a trifluoromethyl group often enhances the biological activity of a drug candidate. This is due to several factors:

-

Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

-

Receptor Binding: The -CF₃ group can engage in specific interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity.

Experimental Protocols and Handling

Exemplary Synthesis Protocol: N-Arylation of 3-(Trifluoromethyl)pyrazole

Objective: To synthesize an N-aryl-3-(trifluoromethyl)pyrazole.

Materials:

-

3-(Trifluoromethyl)pyrazole

-

Aryl iodide or aryl bromide

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

A suitable ligand (e.g., L-proline, a diamine)

-

Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(trifluoromethyl)pyrazole (1.0 eq.), the aryl halide (1.1 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and the base (2.0 eq.).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(trifluoromethyl)pyrazole.

Causality: The copper catalyst facilitates the coupling between the pyrazole nitrogen and the aryl halide. The base is essential for deprotonating the pyrazole, and the ligand stabilizes the copper catalyst, preventing its precipitation and enhancing its reactivity.

Safety and Handling

Based on safety data sheets for related pyrazole compounds, the following precautions should be observed:[12][13][14]

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[14] Harmful if swallowed.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13] Use in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis. Its unique combination of a reactive pyrazole core and a property-enhancing trifluoromethyl group makes it a compound of high interest for the development of new pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in their discovery programs.

References

- 1. jelsciences.com [jelsciences.com]

- 2. 1001020-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. ijnrd.org [ijnrd.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical and pharmacological properties to parent molecules. This guide provides a comprehensive overview of its molecular characteristics, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of Trifluoromethyl-Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design. This is due to the unique properties conferred by the -CF3 group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. When combined, the trifluoromethyl-pyrazole motif represents a powerful combination for the development of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This compound serves as a crucial starting material for the synthesis of a diverse range of more complex molecules, enabling the exploration of new chemical space in drug discovery programs.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug design.

Chemical Structure and Formula

-

Chemical Name: this compound

-

CAS Number: 1001020-13-8

-

Molecular Formula: C₅H₅F₃N₂O

-

Molecular Weight: 166.10 g/mol

The structure consists of a pyrazole ring substituted at the 3-position with a trifluoromethyl group and at the 4-position with a hydroxymethyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrazole ring.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃N₂O | Calculated |

| Molecular Weight | 166.10 g/mol | Calculated |

| CAS Number | 1001020-13-8 | --INVALID-LINK-- |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyrazole synthesis methodologies.

Proposed Synthetic Pathway

A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of this compound, a suitable starting material would be a functionalized 1,3-dicarbonyl compound bearing a trifluoromethyl group. A potential precursor is ethyl 4,4,4-trifluoroacetoacetate.

The following diagram illustrates a logical synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on known chemical transformations and should be optimized for specific laboratory conditions.

-

Formylation of Ethyl 4,4,4-trifluoroacetoacetate:

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate in an appropriate solvent (e.g., toluene), add a formylating agent such as ethyl formate and a base (e.g., sodium ethoxide).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work up the reaction by quenching with a weak acid and extract the product into an organic solvent.

-

Purify the resulting ethyl 2-formyl-4,4,4-trifluoroacetoacetate by distillation or chromatography.

-

-

Cyclization with Hydrazine:

-

Dissolve the purified ethyl 2-formyl-4,4,4-trifluoroacetoacetate in a suitable solvent like ethanol.

-

Add hydrazine hydrate dropwise at a controlled temperature.

-

Reflux the reaction mixture for several hours until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate can be purified by recrystallization or column chromatography.

-

-

Reduction of the Ester:

-

To a solution of ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate in a dry ethereal solvent (e.g., THF, diethyl ether), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the ester is fully reduced.

-

Carefully quench the reaction with water and a base (e.g., NaOH solution).

-

Filter the resulting solids and extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

-

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the pyrazole C5-H, a doublet for the methylene protons of the hydroxymethyl group, a triplet for the hydroxyl proton (which may exchange with D₂O), and a broad singlet for the N-H proton.

-

¹³C NMR: Signals corresponding to the pyrazole ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the hydroxymethyl carbon are expected.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is anticipated.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyrazole, and C-F stretching vibrations are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed, along with characteristic fragmentation patterns.

Reactivity and Further Functionalization

This compound is a versatile intermediate that can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Caption: Key reaction pathways for the functionalization of this compound.

-

N-Alkylation/Arylation: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halide, aryl halide) to introduce a substituent at the N1 position. This is a crucial step in modulating the pharmacokinetic properties of the final compound.

-

O-Alkylation/Acylation: The primary alcohol can be readily converted to ethers or esters through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively.

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents (e.g., PCC, PDC, Swern oxidation for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid). These functional groups are valuable handles for further synthetic manipulations, such as amide bond formation.

-

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., using SOCl₂, PBr₃) to form the corresponding halomethyl derivative, which is a reactive intermediate for nucleophilic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl-pyrazole scaffold is a key component in a wide range of biologically active molecules. This compound serves as a valuable building block for accessing compounds with potential therapeutic applications in various disease areas.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The pyrazole ring of this compound can act as a bioisostere for other common hinge-binding motifs. The trifluoromethyl group can provide additional beneficial interactions in the active site and improve metabolic stability.

In the Development of Anti-inflammatory Agents

Pyrazole derivatives have a long history as anti-inflammatory drugs (e.g., celecoxib). The anti-inflammatory and anti-tumor activities of some trifluoromethyl-pyrazole containing compounds have been demonstrated in vitro.[1] The structural features of this compound make it an attractive starting point for the synthesis of novel anti-inflammatory agents.

In the Synthesis of Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives are also important in the agrochemical industry as herbicides, insecticides, and fungicides. The trifluoromethyl group can enhance the potency and spectrum of activity of these compounds.

Conclusion

This compound is a high-value building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its unique combination of a pyrazole core and a trifluoromethyl group provides a foundation for the development of compounds with enhanced biological activity and improved physicochemical properties. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the specific biological activities of derivatives of this compound is warranted and represents a promising area for future research.

References

A Researcher's Guide to Sourcing (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol: From Supplier Identification to Quality Assessment

Introduction: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, has become a hallmark of many successful pharmaceutical agents. When combined with privileged heterocyclic structures like pyrazole, the resulting building blocks are of immense value to drug discovery programs. The pyrazole nucleus itself is a core component of numerous approved drugs, recognized for its diverse biological activities and ability to participate in crucial hydrogen bonding interactions.[2]

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol emerges as a particularly valuable synthon. It combines the potent electronic effects of the -CF3 group with the versatile pyrazole core and presents a primary alcohol for a wide array of subsequent chemical transformations. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key intermediate, navigating the supplier landscape, ensuring quality, and handling the material safely to accelerate research endeavors.

Commercial Availability: Identifying Primary Suppliers

The procurement of specialty chemicals like this compound requires careful identification of reliable suppliers. The compound, identified by CAS Number 1001020-13-8 , is available through several chemical vendors specializing in research and development quantities.

It is crucial for researchers to distinguish this parent compound from its commonly available N-methylated analog, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS Number 540468-96-0), as the presence or absence of the methyl group on the pyrazole nitrogen dictates different synthetic possibilities and potential biological interactions.

The following table summarizes prominent commercial suppliers for both the parent compound and its N-methylated derivative.

| Compound Name | CAS Number | Representative Suppliers | Notes |

| This compound | 1001020-13-8 | Apollo Scientific[3] | Often available in research quantities (mg to g). Lead times may apply. |

| (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | 540468-96-0 | J&K Scientific[4], Matrix Scientific[5], Ivy Fine Chemicals[6], Chemsigma[7] | More widely listed than the parent compound. Available in various purities (e.g., 97%). |

Procurement Workflow: A Self-Validating System for Quality Assurance

Sourcing a chemical is not merely a transactional step but the foundation of reliable and reproducible research. The choice of supplier and the rigor of incoming material assessment directly impact experimental outcomes. The following workflow is designed as a self-validating system to ensure the identity and purity of the procured material.

Caption: A logical workflow for the procurement and quality control of research chemicals.

Expertise in Action: Interpreting the Certificate of Analysis (CoA)

The CoA is the most critical document provided by a supplier. Do not just file it away.

-

Identity Confirmation: The CoA should specify the analytical method used for structural confirmation, typically Nuclear Magnetic Resonance (NMR) spectroscopy. The data should be consistent with the expected structure of this compound.

-

Purity Assessment: Purity is often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For drug discovery applications, a purity of >97% is generally recommended. Scrutinize the chromatogram for any significant impurities, as these could interfere with subsequent reactions or biological assays.

-

Residual Solvents: The CoA may also list residual solvents from the synthesis and purification process. While often minor, high levels of certain solvents can be detrimental to sensitive catalytic reactions.

Safe Handling, Storage, and Disposal

Proper handling and storage are paramount for researcher safety and maintaining the integrity of the chemical. The information below is a synthesis of typical recommendations found in Safety Data Sheets (SDS) for trifluoromethyl-pyrazole derivatives.[8][9][10]

| Parameter | Recommendation | Rationale & Causality |

| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | Prevents eye and skin contact. Pyrazole derivatives can be irritants. |

| Ventilation | Use in a well-ventilated area or a chemical fume hood.[8][10] | Avoids inhalation of any dust or vapors, which may cause respiratory irritation. |

| Storage Conditions | Store in a tightly sealed container in a cool, dry place.[8][9] Some suppliers recommend refrigeration (2-8°C).[4] | Protects from atmospheric moisture and prevents degradation. Refrigeration can slow decomposition pathways. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[9] | The pyrazole ring and alcohol functional group can react exothermically or be degraded by these reagents. |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes.[8] Skin: Wash with plenty of soap and water.[9] Inhalation: Move to fresh air.[10] Ingestion: Rinse mouth; do not induce vomiting. | Standard first aid protocols to minimize exposure and seek medical attention if symptoms persist. |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] | Prevents environmental contamination and complies with institutional and federal regulations. |

Synthetic Context and Application

This compound is not an end-product but a versatile intermediate. Its value lies in the reactivity of the primary alcohol, which serves as a handle for introducing the pyrazole core into larger, more complex molecules. Understanding this context is key to its effective use.

Caption: Synthetic utility of the primary alcohol in this compound.

This building block is particularly useful for synthesizing derivatives for structure-activity relationship (SAR) studies. For instance, the corresponding aldehyde (via oxidation) can be used in reductive aminations to build amine libraries, while the halide (via halogenation) is a precursor for nucleophilic substitution reactions. This strategic positioning of a reactive handle on the trifluoromethyl-pyrazole scaffold is precisely what makes it a valuable tool in programs aimed at developing novel therapeutics.[11][12] The anti-inflammatory and anti-tumor activities observed in related pyrazole structures underscore the potential of derivatives synthesized from this starting material.[13][14]

Conclusion

This compound is a high-value building block for researchers engaged in drug discovery and medicinal chemistry. Successful procurement hinges on careful supplier identification, with a clear distinction between the parent compound (CAS 1001020-13-8) and its N-methylated analog. A rigorous, self-validating workflow that prioritizes the review of supplier documentation and includes internal quality control is essential for ensuring the integrity of starting materials and the reproducibility of experimental results. By adhering to strict safety protocols and understanding the rich synthetic context of this versatile intermediate, research teams can effectively leverage its potential to build novel and impactful molecules.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1001020-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. ivychem.com [ivychem.com]

- 7. 3-(trifluoromethyl)-1-methyl-1h-pyrazole-4-methanol [540468-96-0] | Chemsigma [chemsigma.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 13. Buy [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol [smolecule.com]

- 14. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the crystal structure of (3-trifluoromethyl-1H-pyrazol-4-yl)methanol, a key building block in medicinal chemistry. The trifluoromethyl group and the pyrazole core are prevalent motifs in a wide array of pharmacologically active compounds, making a detailed understanding of their structural characteristics paramount for rational drug design and development. This document elucidates the synthesis, crystal growth, and definitive solid-state structure of the title compound, as determined by single-crystal X-ray diffraction.

The Significance of Trifluoromethylated Pyrazoles in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. This "super-halogen" imparts increased metabolic stability, enhanced lipophilicity, and can modulate the acidity or basicity of neighboring functional groups, often leading to improved pharmacokinetic profiles and target-binding affinities. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The combination of these two moieties in this compound presents a versatile platform for the synthesis of novel drug candidates.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic route is outlined below. It is imperative to note that while various synthetic strategies for functionalized trifluoromethyl-pyrazoles have been reported, the following protocol is a representative example.[1][2][3]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This key intermediate is prepared by the Claisen condensation of ethyl trifluoroacetate and acetone in the presence of a suitable base, such as sodium ethoxide.

-

Step 2: Cyclization to form Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The β-ketoenone from Step 1 is reacted with hydrazine hydrate in a suitable solvent like ethanol. This reaction proceeds via a condensation-cyclization cascade to afford the pyrazole ring.[4]

-

Step 3: Reduction of the Ester to the Alcohol. The ethyl ester is then reduced to the corresponding primary alcohol, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure compound.

Determination of the Crystal Structure: A Methodological Workflow

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction.[5][6][7][8][9] The following sections detail the experimental and computational steps involved in the structure determination of this compound.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For this compound, single crystals suitable for X-ray analysis can be grown by the slow evaporation of a saturated solution of the compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at room temperature.

Single-Crystal X-ray Diffraction: Data Collection, Structure Solution, and Refinement

A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

The collected data are then processed to solve and refine the crystal structure. This involves determining the unit cell parameters and the space group, followed by solving the phase problem to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates and displacement parameters.

The workflow for determining the crystal structure is depicted in the following diagram:

In-Depth Analysis of the Crystal Structure

Due to the absence of a publicly available crystal structure for the specific title compound in the Cambridge Structural Database (CSD), the following analysis is based on the known crystal structure of a closely related analog, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[4], and general principles of pyrazole crystal engineering.[10][11][12]

Crystallographic Data Summary

The crystallographic data for a hypothetical crystal of this compound is presented in the table below. These values are illustrative and would be determined experimentally.

| Parameter | Hypothetical Value |

| Chemical Formula | C5H5F3N2O |

| Formula Weight | 166.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.0 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 688.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.602 |

| Temperature (K) | 100 |

| R-factor (%) | < 5 |

Molecular Conformation and Geometry

The molecular structure of this compound would feature a planar pyrazole ring. The trifluoromethyl and methanol substituents would be attached to the C3 and C4 positions of the pyrazole ring, respectively. The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other pyrazole derivatives. The C-F bond lengths of the trifluoromethyl group will be in the typical range of 1.33-1.35 Å. The conformation of the methanol substituent, specifically the torsion angle defined by the C3-C4-C(methanol)-O atoms, will be a key feature determining the intermolecular interactions.

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of this compound will be dominated by hydrogen bonding interactions. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). Additionally, the methanol substituent provides another hydrogen bond donor (the O-H group) and a hydrogen bond acceptor (the oxygen atom).

This combination of functional groups allows for the formation of a robust and extended hydrogen-bonding network. It is highly probable that the molecules will form chains or sheets in the crystal lattice. Common hydrogen bonding motifs in pyrazoles include dimers, trimers, and catemeric chains.[12] Given the presence of the additional hydroxyl group, a more complex three-dimensional network is anticipated.

A potential hydrogen bonding scheme is illustrated below:

In addition to hydrogen bonding, weaker intermolecular interactions such as C-H···F and C-H···O contacts may also play a role in stabilizing the crystal packing. The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in such interactions.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound provides invaluable insights for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional arrangement of the molecule can aid in the interpretation of SAR data and the design of new analogs with improved biological activity.

-

Polymorph Screening: The identification of the stable crystalline form is crucial for drug formulation and ensuring consistent bioavailability. The knowledge of the primary crystal structure is the first step in a comprehensive polymorph screen.

-

Crystal Engineering: The understanding of the intermolecular interactions that govern the crystal packing of this molecule can be leveraged to design co-crystals with other active pharmaceutical ingredients (APIs) to modulate their physicochemical properties, such as solubility and dissolution rate.[13]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound. While the specific crystallographic data for this compound is not yet publicly available, this guide has outlined the synthetic methodology, the experimental workflow for structure determination, and a detailed analysis of the expected structural features based on closely related compounds. The insights gained from the solid-state structure of this important building block are critical for advancing the design and development of novel pyrazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. rigaku.com [rigaku.com]

- 9. excillum.com [excillum.com]

- 10. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazolean Scaffold

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal and agricultural chemistry.[1][2][3] Its structural versatility, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of numerous therapeutic and crop protection agents.[1][3][4] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold dramatically amplifies its biological potential.[5][6] The unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—enhance a molecule's membrane permeability, binding affinity to target proteins, and resistance to oxidative degradation, making trifluoromethylated pyrazoles a highly sought-after class of compounds in modern chemical research.[3][6][7][8]

This guide provides a comprehensive technical overview of the principal biological activities of trifluoromethylated pyrazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their application as anti-inflammatory, anticancer, insecticidal, and antimicrobial agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Anti-inflammatory Activity - Precision Targeting of Cyclooxygenase Enzymes

The discovery of trifluoromethylated pyrazoles as selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy.[9] This class of compounds, exemplified by the blockbuster drug Celecoxib, offers potent anti-inflammatory effects while mitigating the gastrointestinal side effects associated with non-selective COX inhibitors.[7][9][10]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by the COX enzymes.[11] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[7] The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of these enzymes.[11] Trifluoromethyl-pyrazole derivatives achieve their selectivity by exploiting structural differences in the active sites of COX-1 and COX-2.[7] The trifluoromethyl group often anchors the molecule within a hydrophobic side pocket present in COX-2 but not COX-1, leading to preferential inhibition.[7][9]

Caption: COX inhibition pathway by NSAIDs and selective Trifluoromethylated Pyrazoles.

Structure-Activity Relationship (SAR) Insights

SAR analysis of trifluoromethyl-pyrazole-carboxamides reveals critical factors for potent and selective COX-2 inhibition.[7]

-

Trifluoromethyl Group: The presence of the CF₃ group on the pyrazole ring is crucial for enhancing hydrophobic interactions within the COX binding pocket, thereby increasing ligand-receptor affinity.[7]

-

Pyrazole Core: The electron-rich pyrazole moiety facilitates favorable π-π stacking and cation-π interactions with key aromatic residues in the enzyme's active site.[7]

-

Substituents: The nature and position of substituents on the N-phenyl ring and other parts of the scaffold fine-tune the selectivity for COX-2 over COX-1.

Quantitative Data: In Vitro COX Inhibitory Activity

The following table summarizes the inhibitory activity of representative trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2.[7]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 0.46 | 3.82 | 0.12 |

| 3d | 5.61 | 4.92 | 1.14 |

| 3g | 4.45 | 2.65 | 1.68 |

| Ketoprofen | 0.034 | 0.164 | 0.21 |

| Data sourced from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[7] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a standard procedure for evaluating the COX inhibitory activity of test compounds.[7][12][13]

-

Enzyme Preparation: Human recombinant COX-2 and ovine COX-1 isoenzymes are prepared according to standard laboratory procedures.

-

Compound Preparation: Test compounds and a reference drug (e.g., Ketoprofen) are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

-

Assay Reaction: The reaction mixture is prepared in a 96-well plate and contains Tris-HCl buffer, EDTA, hematin, and the respective COX enzyme.

-

Incubation: The test compounds (or DMSO as a control) are added to the wells and pre-incubated with the enzyme at room temperature for 15 minutes to allow for binding.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate. The plate is then incubated for an additional 10 minutes.

-

Reaction Termination: The enzymatic reaction is stopped by adding a solution of hydrochloric acid.

-

Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions. Absorbance is read using a microplate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 2: Anticancer Activity - Disrupting the Cytoskeleton

Trifluoromethylated pyrazoles have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics, a validated target in oncology.[14][15] By acting as tubulin polymerization inhibitors, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Many successful anticancer drugs, like paclitaxel and the vinca alkaloids, target this system. Certain trifluoromethylated pyrazoles, designed as hybrids of the natural product Combretastatin A-4 (CA-4) and the drug Celecoxib, function as potent antitubulin agents.[14] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[14] This disruption of the microtubule network leads to the formation of a defective mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death (apoptosis).[14]

Caption: Mechanism of mitotic arrest induced by trifluoromethylated pyrazole tubulin inhibitors.

Quantitative Data: Antiproliferative Activity

The cytotoxic effects of lead combretastatin-(trifluoromethyl)pyrazole hybrids have been evaluated against various human cancer cell lines.[14]

| Compound | Cell Line | IC₅₀ (µM) |

| C-23 | MCF-7 (Breast) | 0.015 ± 0.002 |

| C-23 | HeLa (Cervical) | 0.018 ± 0.003 |

| C-23 | B16F10 (Melanoma) | 0.011 ± 0.001 |

| C-23 | EMT6/AR1 (MDR Breast) | 0.025 ± 0.004 |

| Data for a potent combretastatin-(trifluoromethyl)pyrazole analog, C-23.[14] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details a common method for assessing the in vitro cytotoxicity of compounds against adherent cancer cell lines.[14]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

-

Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing and Staining: The plates are washed five times with slow-running tap water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Final Wash: The unbound dye is removed by washing the plates four times with 1% acetic acid. The plates are then air-dried.

-

Dye Solubilization and Reading: The bound SRB dye is solubilized with 10 mM Tris base solution. The absorbance (optical density) is measured at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells. IC₅₀ values are determined from dose-response curves.

Part 3: Agrochemical Applications - Potent Neurotoxic Insecticides

Phenylpyrazole insecticides, particularly those containing a trifluoromethyl group like Fipronil, represent a cornerstone of modern pest control due to their high efficacy and novel mode of action.[16][17]

Mechanism of Action: GABA Receptor Antagonism

The primary target of these insecticides is the central nervous system of the insect.[17] Specifically, they act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride ion channel.[17] GABA is the main inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride channel, allowing Cl⁻ ions to flow into the neuron, which hyperpolarizes the cell and prevents the firing of an action potential. Trifluoromethylated pyrazoles bind within this channel, physically blocking the passage of chloride ions.[17] This blockade prevents the inhibitory GABA signal, leading to uncontrolled neuronal firing, hyperexcitation, paralysis, and ultimately, the death of the insect.[17] This mechanism shows a degree of selectivity for insect GABA receptors over mammalian ones, providing a margin of safety.[17]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. journalajrb.com [journalajrb.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Framework in Drug Discovery and its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and "privileged" status stem from its unique physicochemical properties, synthetic accessibility, and its ability to engage in a wide array of biological interactions.[2][3] The pyrazole nucleus is a key structural component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, anticancer, and antiviral agents.[1][3] This guide will provide an in-depth exploration of the primary mechanisms through which pyrazole-containing compounds exert their pharmacological effects, supplemented with field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind to diverse biological targets with high affinity and specificity.[4] This inherent adaptability has led to the development of pyrazole-based drugs that function through several distinct mechanisms of action, which will be the central focus of this guide.

Core Mechanisms of Action of Pyrazole-Containing Compounds

The therapeutic efficacy of pyrazole derivatives can be broadly attributed to three primary mechanisms of action: enzyme inhibition, receptor modulation, and nucleic acid interactions. Each of these will be explored in detail, with illustrative examples of prominent drugs and comprehensive experimental workflows.

Enzyme Inhibition: A Dominant Paradigm

A significant number of pyrazole-containing drugs function by inhibiting the activity of specific enzymes, thereby disrupting pathological processes. This is arguably the most well-established mechanism of action for this class of compounds.

The selective inhibition of COX-2 is a hallmark mechanism for a class of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor.[5]

Mechanism: Prostaglandins are key mediators of pain and inflammation.[6] Their synthesis is dependent on the cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced during inflammation.[7] Celecoxib selectively binds to and inhibits COX-2, thereby reducing the production of prostaglandins and alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8] The sulfonamide side chain of celecoxib is crucial for its selective binding to a hydrophilic region near the active site of the COX-2 enzyme.[6][8]

Signaling Pathway Diagram: COX-2 Inhibition by Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of prostaglandins from arachidonic acid and thereby reducing pain and inflammation.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a method for determining the in vitro efficacy of a pyrazole-containing compound as a COX-2 inhibitor.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A fluorescent probe reacts with Prostaglandin G2 to produce a fluorescent signal. The inhibition of COX-2 activity by a test compound results in a decrease in the fluorescent signal.[9][10]

Materials:

-

Human recombinant COX-2 enzyme[9]

-

COX Assay Buffer[9]

-

COX Probe (in DMSO)[9]

-

COX Cofactor (in DMSO)[9]

-

Arachidonic Acid[9]

-

NaOH[9]

-

Celecoxib (positive control inhibitor)[9]

-

Test pyrazole compound

-

96-well white opaque plate[10]

-

Fluorescence plate reader[11]

Procedure:

-

Reagent Preparation:

-

Reconstitute the COX-2 enzyme with sterile water and store on ice. Avoid repeated freeze-thaw cycles.[9]

-

Prepare a 10X solution of the test inhibitor and the positive control (Celecoxib) in COX Assay Buffer.[9]

-

Immediately before use, prepare the Arachidonic Acid solution by mixing with NaOH and diluting with purified water.[9]

-

-

Assay Setup (in a 96-well plate):

-

Reaction Mix Preparation:

-

Enzyme Addition:

-

Add the diluted COX-2 enzyme to the EC, IC, and S wells.[10]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for the test compound relative to the enzyme control.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

| Parameter | Celecoxib (Example) | Test Compound |

| IC50 (µM) | 0.45[10] | To be determined |

| Assay Conditions | 25°C, pH 8.0 | As per protocol |

Sildenafil, a well-known pyrazole-containing drug, functions as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[12][13]

Mechanism: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is mediated by nitric oxide (NO), which stimulates the enzyme guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[12] cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP.[13] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function in the presence of sexual stimulation.[12] This mechanism is also utilized in the treatment of pulmonary arterial hypertension, where sildenafil relaxes the blood vessels in the lungs.[14][15]

Signaling Pathway Diagram: PDE5 Inhibition by Sildenafil

Caption: Sildenafil inhibits the PDE5 enzyme, preventing the degradation of cGMP and promoting smooth muscle relaxation.

The pyrazole scaffold is a key component in a multitude of protein kinase inhibitors, particularly in the field of oncology.[2][16] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a common driver of cancer.[17][18] Pyrazole-containing compounds have been developed to inhibit various kinases, including Janus kinases (JAKs), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[2][16][19]